3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde
Description
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-14(11-6-3-2-4-7-11)16-13-9-5-8-12(10-18)17(13)15/h2-10H,1H3 |
InChI Key |
QCHLAJAPPPCNCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C(=CC=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization Strategy
The preparation typically involves:
Formation of the imidazo[1,2-a]pyridine core with a phenyl substituent at C2
Introduction of the methoxy group at C3
- Achieved by O-methylation of the corresponding 3-hydroxyimidazo[1,2-a]pyridine intermediate using methylating agents such as iodomethane in the presence of a base like sodium hydride (NaH) in dry DMF.
- Control of moisture is critical to prevent side reactions such as imidazole ring cleavage, which can occur due to trace water in DMF.
Alternative Synthetic Routes
Nitrile intermediate route:
Starting from the 3-dimethylamino derivative of imidazo-pyridine, alkylation with methyl iodide followed by cyanide substitution yields a nitrile intermediate. Acid hydrolysis of this nitrile affords the corresponding carboxylic acid, which can be further transformed into aldehyde derivatives via reduction or other functional group interconversions.Transition metal-catalyzed C-H activation:
Recent advances include Rhodium(III)-catalyzed C-H functionalization of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with diazo compounds to introduce various substituents at the 3-position, which can be adapted for methoxy substitution after appropriate transformations.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 2-phenylimidazo[1,2-a]pyridine | 2-Aminopyridine + phenacyl bromide, DBU catalyst, room temp | 90-93 | Mild conditions, scalable to 25 mmol, high purity |
| O-Methylation at C3 | NaH, iodomethane, dry DMF, inert atmosphere | 85-90 | Requires anhydrous conditions to avoid ring cleavage side products |
| Formylation at C5 | Vilsmeier-Haack (POCl3, DMF), 0-25 °C | 70-80 | Selective aldehyde formation, mild acidic conditions |
| Alternative nitrile route | Methyl iodide alkylation, NaCN substitution, acid hydrolysis | 60-75 | Multi-step, useful for carboxylic acid and aldehyde derivatives |
| Rhodium-catalyzed C-H activation | Cp*Rh(MeCN)32, diazo compounds, 100 °C, sealed tube | 74-85 | Enables functionalization at C3, adaptable for methoxy introduction after modification |
Research Findings and Notes
Moisture sensitivity: The O-methylation step is sensitive to trace water, which can cause imidazole ring cleavage and formation of side products. Using freshly distilled DMF and rigorous drying techniques improves yield and purity.
Regioselectivity: The Vilsmeier-Haack reaction provides high regioselectivity for formylation at the 5-position of the imidazo[1,2-a]pyridine ring, avoiding over-formylation or substitution at other positions.
Catalyst efficiency: DBU acts as a catalyst rather than a reagent in the initial cyclization step, allowing for low catalyst loading and efficient synthesis at scale.
Scalability: The described methods have been demonstrated at gram scale with consistent yields, indicating their suitability for preparative and industrial applications.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed condensation | 2-Aminopyridine + phenacyl bromide, DBU | High yield, mild conditions | Requires pure starting materials |
| O-Methylation of 3-hydroxy intermediate | NaH, iodomethane, dry DMF | Selective methoxy introduction | Sensitive to moisture |
| Vilsmeier-Haack formylation | POCl3, DMF | Regioselective aldehyde formation | Acidic conditions may affect sensitive groups |
| Nitrile intermediate route | Methyl iodide, NaCN, acid hydrolysis | Versatile intermediate | Multi-step, moderate overall yield |
| Rhodium-catalyzed C-H activation | Cp*Rh(MeCN)32, diazo compounds | Enables diverse functionalization | Requires expensive catalyst |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.
Major Products Formed
Oxidation: 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Imidazopyridine and Related Compounds
| Compound Name | CAS Number | Core Structure | Substituents | Functional Groups |
|---|---|---|---|---|
| 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde | 1354010-36-8 | Imidazo[1,2-a]pyridine | 3-OCH₃, 2-Ph | 5-CHO |
| 5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde | 118000-44-5 | Imidazo[1,2-a]pyridine | 5-CH₃ | 2-CHO |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | - | Pyrrolo[2,3-b]pyridine | 3-I | 5-CHO |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | 105650-23-5 | Imidazo[4,5-b]pyridine | 1-CH₃, 6-Ph | 2-NH₂ |
Key Observations:
Core Heterocycle Differences: The target compound and 5-methylimidazo[1,2-a]pyridine-2-carboxaldehyde share the imidazo[1,2-a]pyridine core, whereas 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has a pyrrolopyridine core, altering electronic properties and ring strain . PhIP () features an imidazo[4,5-b]pyridine core with an amino group, linked to carcinogenicity in rodents .
Substituent Effects: Methoxy vs. Aldehyde Position: The carbaldehyde at position 5 (target) versus position 2 (118000-44-5) may influence regioselectivity in further reactions (e.g., condensations or reductions).
Biological Activity
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C15H12N2O2
- Molecular Weight : 252.27 g/mol
- Structural Features : The compound features a methoxy group at the 3-position and an aldehyde functional group at the 5-position of the imidazo ring, contributing to its unique reactivity and potential pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds often exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anticancer Potential : Certain studies suggest that compounds within this class may possess anticancer properties, particularly against breast cancer cell lines.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Lacks methoxy and aldehyde groups | Moderate antimicrobial activity | Basic structure without additional functionalities |
| 4-Methoxy-2-phenylimidazo[1,2-a]pyridine | Methoxy group at a different position | Potential anticancer properties | Different position affects reactivity |
| 3-Methoxyimidazo[1,2-b]pyridine | Similar methoxy group | Antimicrobial activity against Mycobacterium species | Different ring structure alters biological properties |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines.
- Cyclization Techniques : Involving cyclization of substituted pyridines with phenyl groups.
- Functional Group Modifications : Altering existing compounds to introduce methoxy and aldehyde groups.
These methods highlight the versatility in synthesizing this compound and its derivatives.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of imidazo[1,2-a]pyridine derivatives reported that certain compounds exhibited significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship indicated that modifications at the C2 and C6 positions significantly influenced potency.
Table 2: In Vitro Antimicrobial Activity Against Mtb
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) |
|---|---|---|---|
| 1a | BnO | Ph | 1 |
| 2a | BnS | Ph | 0.5 |
| 3a | BnNMe | Ph | 1 |
This study underscores the potential for developing new antimycobacterial agents based on structural variations of imidazo[1,2-a]pyridines.
Study on Anticancer Activity
Another research effort focused on the anticancer effects of various imidazo[1,2-a]pyridine derivatives against breast cancer cell lines (MCF-7). The findings indicated that certain compounds demonstrated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic applications.
Table 3: Cytotoxicity Against MCF-7 Cell Line
| Compound ID | IC50 (μg/mL) |
|---|---|
| C5 | 90.97 |
| D4 | Higher than C5 |
The results indicated that compound C5 was more effective at lower concentrations compared to D4, suggesting a favorable profile for further development.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Conventional heating | K₂CO₃, DMF, 12 h, 110°C | 60–70 | |
| Microwave-assisted | K₂CO₃, DMF, 20 min, 120°C | 80–85 | |
| Post-oxidation | MnO₂, CH₂Cl₂, 4 h | 75–80 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Key parameters: bond angles around the imidazo ring (120–125°) and planarity of the aldehyde group .
Advanced: How can researchers address contradictions in spectral data assignments?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects , tautomerism , or impurity interference . Mitigation strategies:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT for ¹³C NMR shifts) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₃N₂O₂ requires m/z 265.0978) .
- Single-crystal XRD : Resolve ambiguous proton environments (e.g., distinguishing aldehyde vs. ketone groups) .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .
- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ for higher solubility) or phase-transfer catalysts .
- Workflow automation : Employ flow chemistry for continuous aldehyde introduction and reduced byproduct formation .
Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The aldehyde group’s electron-withdrawing nature may lower LUMO energy, facilitating oxidative addition .
- Docking studies : Model interactions with catalytic sites (e.g., Pd(PPh₃)₄) to predict regioselectivity in C–H functionalization .
Advanced: What challenges arise in crystallizing this compound, and how are they resolved?
Answer:
- Challenge : Low melting point (~120°C) and hygroscopic aldehyde group complicate crystal growth.
- Solutions :
Advanced: How to design biological activity studies for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
